molecular formula C12H10O3S B6370357 Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261896-20-1

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B6370357
CAS No.: 1261896-20-1
M. Wt: 234.27 g/mol
InChI Key: AZWTYHDZWMWJJS-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and materials science. This compound features a thiophene ring, a privileged scaffold in drug discovery, which is substituted with both a methyl ester and a 2-hydroxyphenyl group . The presence of these functional groups makes it a versatile precursor for the synthesis of more complex molecules. Its primary research value lies in its potential as a building block for novel ligands. Scientific literature indicates that closely related 4-(2-hydroxyphenyl)thiophene carboxylic acid derivatives can be used to create sophisticated azoic ligands, which have demonstrated the ability to form coordination complexes with metals like Cobalt(II) . These complexes are of significant interest for their potential biological activities, including moderate antibacterial properties against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae . Thiophene-based compounds are recognized for their diverse biological attributes and are found in several FDA-approved drugs across various therapeutic classes . Researchers can utilize this methyl ester as a key intermediate in multi-step synthetic routes, including hydrolysis to the corresponding carboxylic acid or direct use in metal complexation studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-12(14)11-6-8(7-16-11)9-4-2-3-5-10(9)13/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWTYHDZWMWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683554
Record name Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-20-1
Record name Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

Acylation of thiophene with 2-hydroxyphenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) can directly install the hydroxyphenyl group. However, competing side reactions at the thiophene’s α-positions necessitate careful temperature control (0–5°C) and stoichiometric moderation.

Suzuki-Miyaura Cross-Coupling

A more reliable method involves coupling 2-bromo-4-methylthiophene-3-carboxylate with 2-hydroxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water). This approach achieves regioselective arylation at the C4 position with yields exceeding 75%. Protecting the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to coupling prevents undesired side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Saponification and Decarboxylation for Carboxylic Acid Intermediates

The methyl ester group in the final product is often introduced via esterification of a carboxylic acid precursor. For example, saponification of 2-(2-thiophene)diethyl malonate (IV) with aqueous NaOH in ethanol generates the corresponding dicarboxylic acid, which undergoes decarboxylation at 120–140°C to yield thiophene-2-carboxylic acid. Subsequent esterification with methanol and H₂SO₄ as a catalyst produces the methyl ester in near-quantitative yield.

Crystallographic and Conformational Analysis for Byproduct Mitigation

Crystallographic studies of intermediates, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, reveal that steric hindrance from the methylthio group directs methylation to the oxygen atom. Similarly, in thiophene systems, computational modeling of the thiophenolate anion’s electron density distribution (Figure 1) predicts preferential methylation at the oxygen atom when using CH₃I and NaH.

Table 1: Regioselectivity of Methylation in Thiophene Derivatives

ConditionsO-Methylation Yield (%)N-Methylation Yield (%)
CH₃I, NaH, DMF, 50°C923
CH₃I, K₂CO₃, DMF, 50°C8515

Industrial-Scale Optimization and Green Chemistry Considerations

Patent data highlights scalable processes, such as the use of recoverable solvents (e.g., toluene) and catalysts (e.g., pseudoephedrine) in multi-step syntheses. For instance, acetylation of intermediates with acetic anhydride and 4-(dimethylamino)pyridine (DMAP) in dichloromethane achieves >99% diastereomeric excess, enabling high-purity product isolation. Additionally, column-free purification via crystallization from heptanes reduces waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate has been investigated for various applications:

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Research has highlighted its potential biological activities:

  • Antimicrobial Properties: Studies have indicated that derivatives of this compound exhibit antibacterial activity against various strains of bacteria, including drug-resistant E. coli and Staphylococcus aureus. The presence of the hydroxyl group enhances its interaction with bacterial enzymes, contributing to its efficacy .
  • Anti-inflammatory Effects: Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmaceutical development.

Material Science

This compound is explored for its potential in developing organic semiconductors and conductive polymers. Its electronic properties are advantageous for applications in organic electronics, such as solar cells and light-emitting diodes (LEDs).

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial activity of thiophene derivatives found that this compound exhibited promising results against multi-drug resistant strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Material Development

In material science research, this compound was incorporated into polymer matrices to enhance their electrical conductivity. The resulting materials showed improved performance in electronic applications, demonstrating the compound's utility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (4c)
  • Structure : Bromine at position 3 and 4-methoxyphenyl at position 3.
  • Synthesis: Prepared via bromination of methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate, yielding a compound with a molecular formula $ \text{C}{12}\text{H}{11}\text{BrO}_3\text{S} $.
  • Properties : LC-MS retention time ($ t_R $) = 10.02 min; elemental analysis (C: 62.85% found vs. 63.15% calculated) indicates slight deviations in purity .
  • Comparison : The bromo substituent enhances electrophilic reactivity, while the methoxy group reduces polarity compared to the hydroxyl group in the target compound.
Methyl 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylate
  • Structure: Diphenylamino group at position 4.
  • Synthesis: Suzuki coupling of (4-(diphenylamino)phenyl)boronic acid with methyl 5-bromothiophene-2-carboxylate (87% yield).
  • Properties: Extended conjugation due to the diphenylamino group, making it suitable for optoelectronic applications .
  • Comparison: The diphenylamino group introduces strong electron-donating effects, contrasting with the electron-withdrawing ester group in the target compound.

Substituent Position and Electronic Effects

Methyl 3-(4-Methoxyphenyl)thiophene-2-carboxylate (11)
  • Structure : Methoxyphenyl at position 3.
  • Synthesis : Pd-catalyzed cross-coupling of 4-methoxyphenylboronic acid with methyl 3-bromothiophene-2-carboxylate.
  • Properties : The meta-substitution disrupts conjugation compared to the para-substituted target compound, altering UV absorption profiles .
Methyl 4-methyl-5-[4-(2-fluoro-4-bromophenyl)phenyl]-thiophene-2-carboxylate (4g)
  • Structure : Methyl at position 4 and a fluorobromophenyl group at position 5.
  • Properties: $ ^1\text{H} $ NMR shows aromatic proton multiplicity ($ \delta $ 7.72–7.50 ppm). Elemental analysis (C: 70.05% found vs. 69.92% calculated) highlights minor impurities .

Functional Group Modifications

Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate
  • Structure: Amino group at position 3 and benzyloxy group on the phenyl ring.
  • Properties: Molecular weight = 339.41 g/mol; amino group enables hydrogen bonding, enhancing solubility in polar solvents .
  • Comparison: The amino group offers nucleophilic reactivity absent in the target compound.
Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Structure: Amino and methyl groups at positions 3 and 4.
  • Applications : Used as a precursor in drug discovery due to its bifunctional reactivity .
  • Comparison: Simpler structure with lower molecular weight ($ \text{C}7\text{H}9\text{NO}_2\text{S} $, 171.22 g/mol) facilitates synthetic scalability .

Fused Ring Systems

Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
  • Structure : Fluorine-substituted benzo[b]thiophene core.
  • Properties : Enhanced aromaticity and rigidity due to the fused benzene ring, influencing binding affinity in biological systems .
  • Comparison: The benzo[b]thiophene scaffold increases planarity, contrasting with the non-fused thiophene in the target compound.

Key Research Findings

  • Electronic Properties : Hydroxyl and methoxy substituents significantly alter electron density, affecting reactivity in cross-coupling reactions .
  • Biological Relevance: Amino-substituted derivatives show promise as kinase inhibitors, while ester groups are leveraged in prodrug design .
  • Challenges : Bulky substituents (e.g., bromophenyl) reduce synthetic yields due to steric effects .

Biological Activity

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is a compound of considerable interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyl group and a methyl ester. This unique structure allows it to engage in various interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • π-π Interactions : The thiophene ring can participate in π-π stacking interactions, which are significant in stabilizing protein-ligand complexes.
  • Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes and receptors, leading to observed biological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene compounds have been evaluated for their antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus, showing promising results .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases. The mechanism likely involves the modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Activity : A study assessed the compound's effectiveness against antibiotic-resistant bacterial strains. Results indicated that it could inhibit the growth of E. coli strains producing extended-spectrum beta-lactamases (ESBLs), demonstrating its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. It was found to induce apoptosis in certain leukemia cell lines at micromolar concentrations, suggesting its utility in cancer therapy .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various protein targets. These studies suggest that the compound can effectively bind to active sites involved in disease processes, further supporting its therapeutic potential .

Comparative Analysis

Activity This compound Similar Compounds
AntibacterialEffective against ESBL-producing E. coliOther thiophene derivatives
Anti-inflammatoryInhibits pro-inflammatory cytokinesNon-steroidal anti-inflammatory drugs
CytotoxicityInduces apoptosis in leukemia cellsVarious chemotherapeutic agents
Molecular DockingHigh binding affinity to multiple targetsCompounds with similar scaffolds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis of thiophene carboxylate derivatives typically involves Friedel-Crafts acylation, Suzuki-Miyaura coupling, or esterification reactions. For example, γ-keto esters can be synthesized using acylating agents and thiophene precursors under reflux conditions with acid catalysts (e.g., sulfuric acid) . Optimization includes adjusting stoichiometry, temperature, and solvent polarity. Characterization via 1^1H NMR (e.g., δ 2.3–7.7 ppm for methyl and aromatic protons) and elemental analysis (C, H, S) is critical to confirm purity and structure .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology : A combination of spectroscopic and chromatographic methods is required:

  • NMR : Assign peaks for aromatic protons (δ 7.5–7.7 ppm), methyl groups (δ 2.3–3.8 ppm), and hydroxyl protons (broad signal near δ 5–6 ppm) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and hydroxyl (O–H stretch at ~3200 cm1^{-1}) .
  • HPLC/MS : Ensure molecular ion consistency (e.g., [M+H]+^+ at m/z 292 for C13_{13}H12_{12}O3_3S) .
  • TGA/DSC : Assess thermal stability for handling and storage .

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Based on analogous thiophene derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to minimize inhalation of vapors .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .

Advanced Research Questions

Q. How does the 2-hydroxyphenyl substituent influence the electronic and reactivity properties of the thiophene core compared to other substituents (e.g., trifluoromethyl)?

  • Methodology : The electron-donating hydroxyl group increases aromatic π-electron density, enhancing electrophilic substitution reactivity at the thiophene 5-position. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) reduce reactivity but improve metabolic stability in bioactive compounds. Computational studies (DFT) can quantify substituent effects on frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) can model reaction pathways. For example, MD simulations of Suzuki-Miyaura coupling reactions with boronic acids reveal steric hindrance at the 2-hydroxyphenyl group, guiding catalyst selection (e.g., Pd(PPh3_3)4_4) .

Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar thiophene derivatives?

  • Methodology : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:

  • Standardize Conditions : Use deuterated solvents (e.g., DMSO-d6_6) and controlled temperatures .
  • Cross-Validate : Compare with X-ray crystallography (e.g., SHELX-refined structures) to confirm bond lengths and angles .
  • Replicate Synthesis : Reproduce reported procedures to isolate intermediates and identify side products .

Q. What role does this compound play in designing bioactive molecules, and how is its efficacy validated?

  • Methodology : The compound’s thiophene core and hydroxyl group make it a scaffold for kinase inhibitors or antimicrobial agents. Validation steps include:

  • In Vitro Assays : Measure IC50_{50} values against target enzymes (e.g., COX-2) .
  • SAR Studies : Modify substituents (e.g., methoxy vs. hydroxyl) to correlate structure with activity .
  • ADMET Prediction : Use software (e.g., SwissADME) to assess bioavailability and toxicity .

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